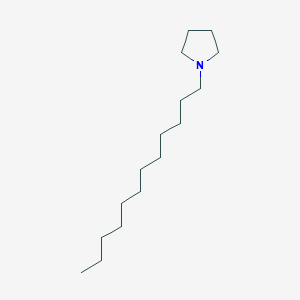
1-Dodecylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpyrrolidine is a useful research compound. Its molecular formula is C16H33N and its molecular weight is 239.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Surfactant Applications
1-Dodecylpyrrolidine is primarily recognized for its role as a cationic surfactant. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, making them invaluable in numerous industrial and consumer applications.
1.1. Surface Activity
The effectiveness of this compound as a surfactant has been demonstrated through various studies that measure its surface tension properties. For instance, research has shown that this compound exhibits a significant decrease in surface tension at concentrations above its critical micelle concentration (CMC). This property is critical for applications in detergents, emulsifiers, and foaming agents .
1.2. Formulation in Cosmetic Products
Due to its cationic nature, this compound is also used in cosmetic formulations. Cationic surfactants are known for their conditioning properties, which enhance the feel and manageability of hair and skin products. The compound's ability to interact with negatively charged surfaces (like hair and skin) makes it a favorable choice for conditioners and moisturizers .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Its cationic structure allows it to disrupt microbial membranes, leading to cell lysis.
2.1. Efficacy Against Gram-positive Bacteria
Research indicates that formulations containing this compound can effectively inhibit the growth of Gram-positive bacteria, making it a candidate for use in antibacterial products such as hand sanitizers and disinfectants . The mechanism involves the interaction of the surfactant with bacterial cell membranes, which alters permeability and leads to cell death.
Nanotechnology Applications
In nanotechnology, this compound has been utilized as a stabilizing agent for nanoparticles.
3.1. Stabilization of Metal Nanoparticles
Studies have shown that this compound can stabilize metal nanoparticles during synthesis, preventing agglomeration and enhancing their functional properties. This stabilization is crucial for applications in catalysis and drug delivery systems where uniform particle size is necessary for optimal performance .
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its environmental impact. The compound's behavior in biological systems and potential toxicity are areas of ongoing research.
4.1. Toxicological Studies
Toxicological assessments have indicated that while this compound has beneficial applications, its environmental persistence and bioaccumulation potential require careful evaluation before widespread use . Understanding these factors will be crucial for regulatory compliance and safe application in consumer products.
Propiedades
Fórmula molecular |
C16H33N |
|---|---|
Peso molecular |
239.44 g/mol |
Nombre IUPAC |
1-dodecylpyrrolidine |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h2-16H2,1H3 |
Clave InChI |
JVCRHTKQAPRUKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














